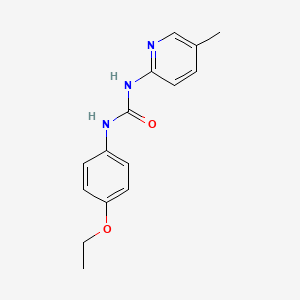
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPT is a thiourea derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of NF-κB signaling, induction of apoptosis, and inhibition of angiogenesis. N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to modulate the expression of various genes involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has shown anti-microbial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its broad range of biological activities, making it a potential candidate for the development of multi-targeted therapies. Moreover, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its poor solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One of the potential applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has shown promising anti-tumor activity, and further studies are needed to explore its potential as an anti-cancer agent. Additionally, the anti-microbial activity of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea makes it a potential candidate for the development of new antibiotics. Further research is also needed to explore the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is a chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperazine and thiourea. N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has shown promising therapeutic potential in various diseases, and further studies are needed to explore its full potential.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperazine and thiourea. The reaction is carried out in the presence of a catalyst, such as copper acetate, and a solvent, such as ethanol. The product is then purified by recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its therapeutic potential in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Moreover, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has shown anti-microbial activity against a range of bacteria and fungi.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4OS/c1-17-5-7-18(8-6-17)16-13(20)15-11-9-10(14)3-4-12(11)19-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBBKDMRSQYQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)
![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)


![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)